molecular formula C34H67NO4 B11939407 (2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide

(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide

Cat. No.: B11939407
M. Wt: 563.0 g/mol
InChI Key: YWZGQPJRQXHVQX-FMUVJMMOSA-N
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Description

(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide is a complex organic compound characterized by its unique stereochemistry and deuterium labeling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide involves multiple steps, including the introduction of deuterium atoms and the formation of specific stereoisomers. The process typically starts with the preparation of the deuterated fatty acid precursors, followed by their coupling with the appropriate amine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated analogs .

Scientific Research Applications

(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide has several scientific research applications:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide is unique due to its deuterium labeling and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H67NO4

Molecular Weight

563.0 g/mol

IUPAC Name

(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide

InChI

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33+/m0/s1/i2D3,4D2,6D2,8D2

InChI Key

YWZGQPJRQXHVQX-FMUVJMMOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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